

# An In-depth Technical Guide to 2,4,5-Trifluorophenylacetonitrile

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## Compound of Interest

Compound Name: *2,3,5-Trifluorophenylacetonitrile*

Cat. No.: *B1303387*

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An important note on nomenclature: Initial searches for "**2,3,5-Trifluorophenylacetonitrile**" did not yield a corresponding CAS number or substantial technical data. The vast majority of scientific literature and chemical supplier databases point to 2,4,5-Trifluorophenylacetonitrile as the correct and commonly used isomer in research and development. This guide will, therefore, focus on the latter compound.

**Audience:** This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on 2,4,5-Trifluorophenylacetonitrile.

## Core Compound Identification

2,4,5-Trifluorophenylacetonitrile, also known as 2,4,5-Trifluorobenzyl cyanide, is a fluorinated aromatic nitrile.<sup>[1]</sup> It serves as a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its stability and reactivity, making it a valuable intermediate in organic synthesis.<sup>[1]</sup>

## Quantitative Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic properties of 2,4,5-Trifluorophenylacetonitrile.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	220141-74-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> N	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	171.12 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to almost colorless clear liquid	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	78 °C at 5 mmHg	<a href="#">[4]</a>
214.4 ± 35.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[6]</a>	
Density	1.35 g/cm <sup>3</sup>	<a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.47	<a href="#">[4]</a>
Solubility	Soluble in polar organic solvents like Chloroform (Slightly) and Methanol (Slightly). <a href="#">[2]</a> <a href="#">[5]</a>	

Table 2: Spectroscopic Data

Specific experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for 2,4,5-Trifluorophenylacetonitrile is not readily available in the public domain. The following table provides expected chemical shift ranges and vibrational frequencies based on the functional groups present in the molecule.

Spectroscopy	Expected Peaks and Chemical Shifts
<sup>1</sup> H NMR	Aromatic Protons (Ar-H): ~7.0-7.5 ppm (complex multiplets due to F-H coupling). Methylene Protons (-CH <sub>2</sub> -): ~3.7-4.0 ppm (singlet or triplet, may show coupling to adjacent fluorine atoms).
<sup>13</sup> C NMR	Nitrile Carbon (-C≡N): ~115-120 ppm. Aromatic Carbons (Ar-C): ~105-160 ppm (multiple signals, complex splitting patterns due to C-F coupling). Methylene Carbon (-CH <sub>2</sub> -): ~20-30 ppm.
IR Spectroscopy	Nitrile Stretch (-C≡N): Strong, sharp peak around 2240-2260 cm <sup>-1</sup> . C-F Stretch: Strong peaks in the range of 1000-1400 cm <sup>-1</sup> . Aromatic C-H Stretch: Peaks above 3000 cm <sup>-1</sup> . Aromatic C=C Stretch: Peaks in the 1450-1600 cm <sup>-1</sup> region.

## Experimental Protocols

### Synthesis of 2,4,5-Trifluorophenylacetonitrile

A common method for the preparation of 2,4,5-Trifluorophenylacetonitrile involves the reaction of 2,4,5-Trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is advantageous due to its mild reaction conditions, high product purity, and the recyclable nature of the ionic liquid solvent.

#### Materials:

- 2,4,5-Trifluorobenzyl chloride
- Sodium cyanide (or Potassium cyanide)
- Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate - [BMIm]PF<sub>6</sub>)

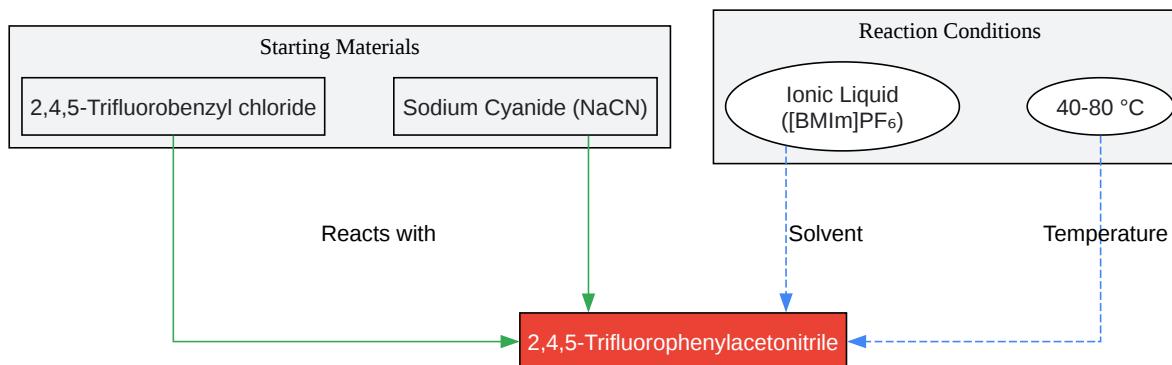
- Deionized water
- Dichloromethane

**Procedure:**

- In a reaction vessel, dissolve sodium cyanide in the ionic liquid. The concentration of 2,4,5-Trifluorobenzyl chloride in the ionic liquid is typically maintained between 1.5M and 2.5M.
- Heat the mixture to a temperature between 40-80 °C with stirring.
- Slowly add 2,4,5-Trifluorobenzyl chloride to the reaction mixture.
- Maintain the reaction temperature and continue stirring for a specified period to ensure the completion of the reaction.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product, 2,4,5-Trifluorophenylacetonitrile, using an organic solvent such as dichloromethane.
- The product can be further purified by distillation or fractional crystallization to achieve a purity of greater than 99.8%.

## Mandatory Visualizations

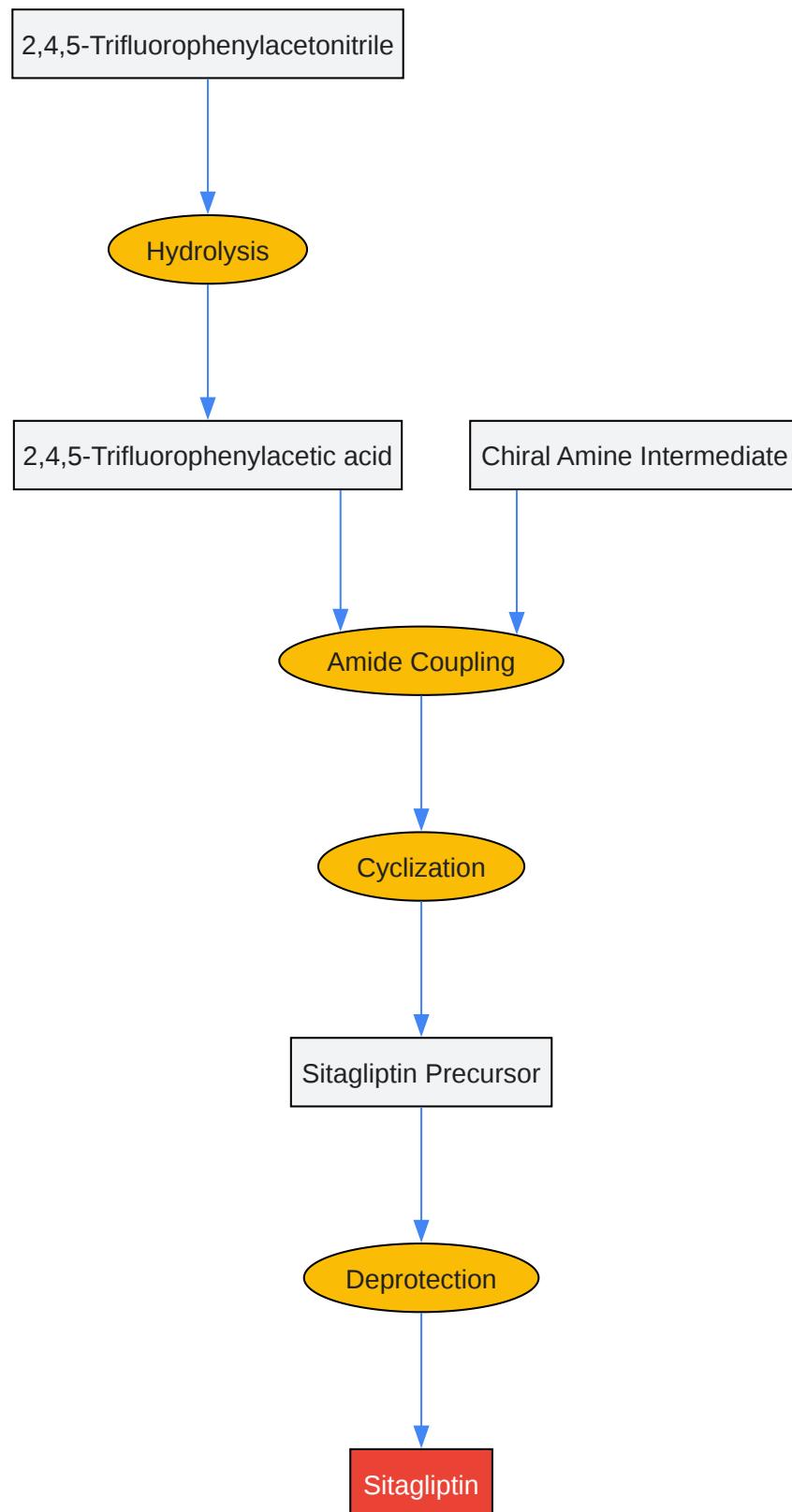
Diagram 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile



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Caption: Synthetic pathway for 2,4,5-Trifluorophenylacetonitrile.

Diagram 2: Experimental Workflow for the Synthesis of Sitagliptin Intermediate



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Caption: Simplified workflow for Sitagliptin synthesis.

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## References

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